7-phenyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine family, a heterocyclic scaffold known for diverse pharmacological activities, including anticancer and antimicrobial properties . The structure features a 7-phenyl substitution, a thioether linkage to a 1,2,4-oxadiazole moiety, and a thiophene ring at the oxadiazole’s 3-position. The compound’s synthesis likely involves cyclization of precursor heterocycles using phosphorus oxychloride, a method common to related systems (e.g., ). Its water solubility and pharmacokinetic profile may be influenced by the thioether and oxadiazole groups, which balance lipophilicity and hydrogen-bonding capacity .
Properties
IUPAC Name |
7-phenyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O2S2/c25-18-16-15(12(9-20-16)11-5-2-1-3-6-11)22-19(23-18)28-10-14-21-17(24-26-14)13-7-4-8-27-13/h1-9,20H,10H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVRBLCTAPDRLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=C(NC3=O)SCC4=NC(=NO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multiple steps:
Formation of the Pyrrolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Moiety: This step often involves the use of thiophene derivatives and coupling reactions, such as Suzuki or Stille coupling.
Formation of the Oxadiazole Ring: This can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final Coupling and Functionalization: The final step involves coupling the oxadiazole and thiophene moieties to the pyrrolopyrimidine core, often using thiol-based reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the oxadiazole ring, using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring is particularly interesting due to its bioisosteric properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism of action of 7-phenyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxadiazole ring can act as a hydrogen bond acceptor, while the thiophene and pyrrolopyrimidine moieties can participate in π-π stacking interactions, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Compound L3 (7-(1-Methyl-1H-pyrrol-2-yl)-3-phenyl-5-thiophen-2-yl-5H-[1,2,4]thiadiazolo[4,5-a]-pyrimidine)
- Structural Differences : Replaces the pyrrolo[3,2-d]pyrimidine core with a thiadiazolo[4,5-a]pyrimidine system. The 1-methylpyrrole substitution at position 7 contrasts with the phenyl group in the target compound.
- Impact : Thiadiazolo systems exhibit stronger π-π stacking but lower solubility due to increased aromaticity. The methylpyrrole group may reduce metabolic stability compared to the phenyl group .
Compound 58 (6-Benzoyl-3-ethyl-2-methoxy-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one)
- Structural Differences : Features a benzoyl group at position 6 and a methoxy substituent at position 2, lacking the oxadiazole-thioether side chain.
- Methoxy groups generally improve metabolic stability but may decrease target affinity compared to thioether linkages .
Functional Group Variations
Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives ()
- Structural Differences : Replaces the pyrrolo ring with a pyrazolo system. Derivatives like 2e and 2g include nitrile or aliphatic side chains.
- Impact : Pyrazolo cores exhibit higher planarity, favoring intercalation in DNA or RNA. However, they often show lower kinase inhibition compared to pyrrolo derivatives. The antimicrobial activity of these compounds (MIC: 2–8 µg/mL) suggests the target compound’s thiophene-oxadiazole side chain could enhance antibacterial specificity .
N-(4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)pivalamide (15)
- Structural Differences : Substitutes the thioether-oxadiazole group with a pivalamide moiety.
- Impact : Pivalamide improves solubility (logP: 1.2 vs. 2.5 for the target compound) but reduces membrane penetration. Chlorine at position 4 increases electrophilicity, enhancing covalent binding to targets but raising toxicity risks .
Key Research Findings and Implications
Biological Activity
The compound 7-phenyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Pyrrolo[3,2-d]pyrimidine core : This component is often associated with various biological activities, including anticancer and anti-inflammatory effects.
- Oxadiazole moiety : Known for its diverse pharmacological properties, including antibacterial and antifungal activities.
- Thioether linkage : This functional group can enhance the lipophilicity and bioavailability of the compound.
The molecular formula is C18H16N4O2S2, with a molecular weight of approximately 372.47 g/mol.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit significant biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, derivatives containing oxadiazole have shown IC50 values in the low micromolar range against cancer cells such as HeLa (cervical cancer) and MCF7 (breast cancer) .
- Antimicrobial Properties : The oxadiazole and thiophene moieties are known to possess antimicrobial properties. Compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro, indicating a possible role in treating inflammatory diseases .
Case Studies
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Anticancer Efficacy :
- A study evaluated the antiproliferative effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that compounds with similar scaffolds to our target compound exhibited significant cytotoxicity with IC50 values ranging from 0.5 to 10 µM against multiple cancer types .
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Mechanisms of Action :
- Molecular docking studies revealed that these compounds could interact with key proteins involved in cell cycle regulation and apoptosis pathways. For example, binding affinities were noted with proteins such as Bcl-xL and p53, suggesting a mechanism through which these compounds induce apoptosis in cancer cells .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
